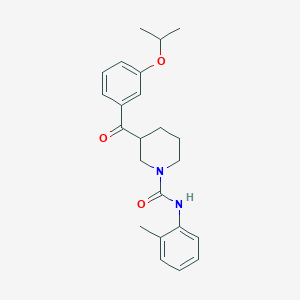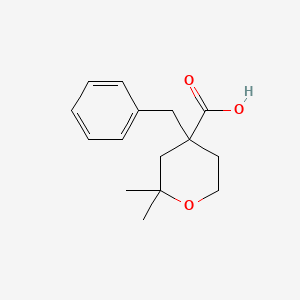![molecular formula C22H17N3O2 B6046064 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B6046064.png)
5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one, also known as CTK7A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of anthraquinone derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one exerts its effects through various mechanisms, depending on the target cells and tissues. In cancer cells, 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic proteins. In neurons, 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one modulates the activity of ion channels and receptors, leading to changes in synaptic transmission and neuronal excitability.
Biochemical and physiological effects:
5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one has been found to exhibit a wide range of biochemical and physiological effects, including anti-tumor activity, modulation of ion channels and receptors, and inhibition of angiogenesis. Additionally, 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one in lab experiments is its potent activity and specificity towards certain targets. However, one limitation is that 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one, including the development of new analogs with improved activity and specificity, the investigation of its potential applications in other fields such as cardiovascular and metabolic diseases, and the elucidation of its mechanisms of action in different cell types and tissues. Additionally, further studies are needed to evaluate the safety and toxicity of 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one in vivo, which will be essential for its potential clinical use.
Métodos De Síntesis
The synthesis of 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one involves several steps, including the condensation of 2-nitrobenzaldehyde and ethylamine to form 2-nitro-N-ethylbenzamide, which is then reduced to N-ethyl-o-aminophenol. This intermediate is then reacted with 3,4-dihydroxybenzaldehyde to form the final product, 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one.
Aplicaciones Científicas De Investigación
5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one has been widely used in scientific research due to its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one has been found to exhibit potent anti-tumor activity by inducing apoptosis in cancer cells. In neuroscience, 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one has been shown to modulate the activity of ion channels and receptors, making it a potential therapeutic agent for neurological disorders. Additionally, 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one has been investigated as a potential lead compound for the development of new drugs.
Propiedades
IUPAC Name |
10-anilino-12-(ethylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-2-23-17-12-16(24-13-8-4-3-5-9-13)18-19-20(17)25-27-22(19)15-11-7-6-10-14(15)21(18)26/h3-12,23-24H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGWHXZSZMLINQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C2C3=C(C4=CC=CC=C4C2=O)ON=C13)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(7-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6045985.png)

![2-[4-(2,5-difluorobenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6045994.png)
![1-(diethylamino)-3-(5-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6045996.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6046002.png)
![2-[(3,4-diethoxyphenyl)acetyl]-3-[(4-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6046006.png)
![2-[(5-methyl-2-pyrazinyl)carbonyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046012.png)
![2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B6046021.png)
![4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6046030.png)

![N-{[(2-bromophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-cyclohexylurea](/img/structure/B6046048.png)

![2-(5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B6046062.png)
![(1S,9S)-11-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6046075.png)